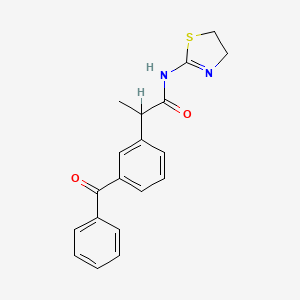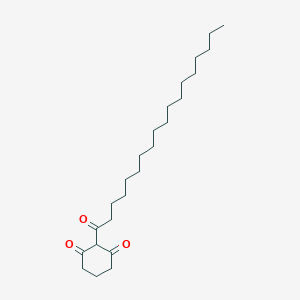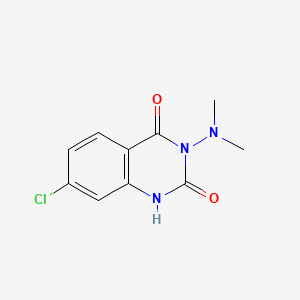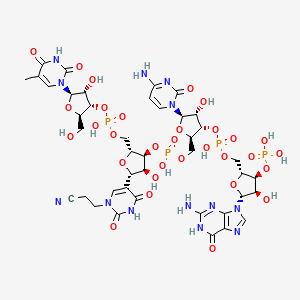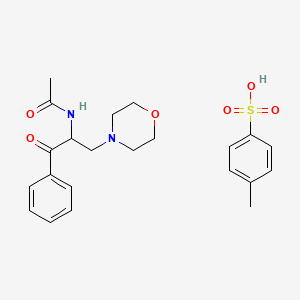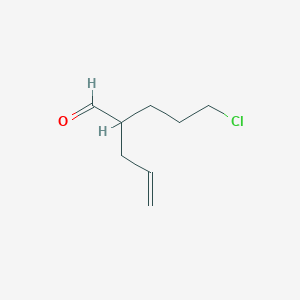
1,1,1-Trifluoro-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-methylbutane is an organic compound with the molecular formula C5H9F3 It is a fluorinated alkane, characterized by the presence of three fluorine atoms attached to the first carbon atom and a methyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 2-methylbutane using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of the fluorination process and to ensure the safe handling of fluorinating agents. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield hydrocarbons with fewer fluorine atoms. Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include 1,1-difluoro-2-methylbutane or 1-fluoro-2-methylbutane, depending on the extent of substitution.
Oxidation Reactions: Products include 1,1,1-trifluoro-2-methyl-2-butanol or 1,1,1-trifluoro-2-butanone.
Reduction Reactions: Products include 2-methylbutane or other partially fluorinated alkanes.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates and compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals, including solvents and refrigerants, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoro-2-methylbutane exerts its effects depends on the specific reaction or application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. Fluorine atoms are highly electronegative, which can influence the compound’s electronic distribution and stability. This can affect its binding affinity to molecular targets, such as enzymes or receptors, and its overall chemical behavior.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-methylbutane: Similar in structure but with the methyl group attached to the third carbon atom.
1,1,1-Trifluoro-2-butanone: A ketone with a similar trifluoromethyl group but different functional group.
2-Methylbutane: A non-fluorinated analog with similar carbon skeleton but lacking fluorine atoms.
Uniqueness: 1,1,1-Trifluoro-2-methylbutane is unique due to the specific positioning of the trifluoromethyl group and the methyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable in various applications where fluorinated compounds are desired.
Propriétés
Numéro CAS |
75121-29-8 |
|---|---|
Formule moléculaire |
C5H9F3 |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-3-4(2)5(6,7)8/h4H,3H2,1-2H3 |
Clé InChI |
JJBKSQGESJSIHC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


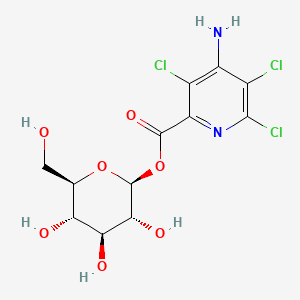
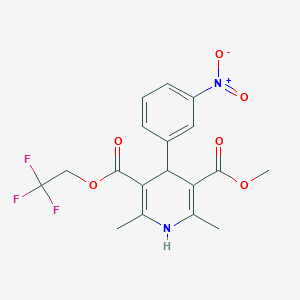
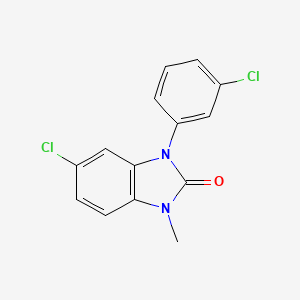
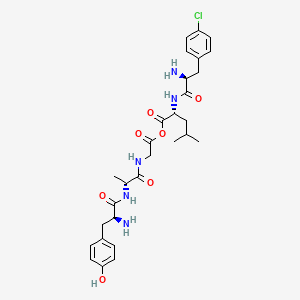
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
